molecular formula C10H12AsN7O3 B021856 p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid CAS No. 100311-01-1

p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid

Cat. No. B021856
M. Wt: 353.17 g/mol
InChI Key: VZMBEGLTKQXWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid, commonly known as AspH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AspH is a water-soluble, red-orange powder that is synthesized through a complex process.

Scientific Research Applications

AspH has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of AspH is in the development of biosensors. AspH has been shown to have high sensitivity and selectivity towards metal ions, making it an ideal candidate for metal ion detection. Additionally, AspH has been used as a fluorescent probe for the detection of DNA and RNA.

Mechanism Of Action

The mechanism of action of AspH is not fully understood. However, it is believed that AspH acts as a chelating agent, binding to metal ions through its pyrimidine and arsenic acid groups. This binding results in a change in the optical properties of AspH, making it useful for detection purposes.

Biochemical And Physiological Effects

AspH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. AspH has been used as a model system to study the binding of metal ions to biomolecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of AspH is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for metal ion detection in lab experiments. Additionally, AspH is water-soluble, making it easy to work with in aqueous environments. However, the synthesis process for AspH is complex and requires a high degree of precision. Additionally, AspH has limited solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on AspH. One potential area of research is the development of AspH-based biosensors for the detection of metal ions in environmental samples. Additionally, AspH could be used as a fluorescent probe for the detection of DNA and RNA in biological samples. Finally, further studies are needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Conclusion
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid is a unique compound that has gained significant attention in scientific research. Its potential applications in biosensors and fluorescence detection make it a promising candidate for future research. While the synthesis process for AspH is complex, its high sensitivity and selectivity towards metal ions make it an ideal candidate for metal ion detection in lab experiments. Further research is needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.

Synthesis Methods

AspH is synthesized through a multistep process that involves the reaction of 2,4,6-triaminopyrimidine with p-nitrobenzenediazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with arsenic acid to produce AspH. The synthesis process is complex and requires a high degree of precision to obtain a pure product.

properties

CAS RN

100311-01-1

Product Name

p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid

Molecular Formula

C10H12AsN7O3

Molecular Weight

353.17 g/mol

IUPAC Name

[4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]phenyl]arsonic acid

InChI

InChI=1S/C10H12AsN7O3/c12-8-7(9(13)16-10(14)15-8)18-17-6-3-1-5(2-4-6)11(19,20)21/h1-4H,(H2,19,20,21)(H6,12,13,14,15,16)

InChI Key

VZMBEGLTKQXWEK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O

Origin of Product

United States

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